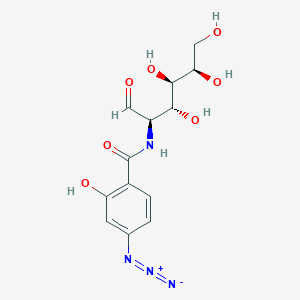
N-(4-Azidosalicyl)galactosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Azidosalicyl)galactosamine, commonly known as GalNAz, is a chemical compound that has gained significant attention in scientific research due to its ability to label and study glycoproteins. Glycoproteins are proteins that have sugar molecules attached to them, and they play an essential role in many biological processes, including cell signaling, immune response, and disease progression. GalNAz has emerged as a useful tool for studying glycoproteins due to its unique chemical structure, which allows it to be incorporated into the sugar molecules of glycoproteins.
Mécanisme D'action
GalNAz works by replacing the natural sugar molecules on glycoproteins with an azide group. This azide group can then be selectively labeled with a variety of chemical probes, allowing for the visualization and quantification of glycoproteins in cells and tissues. The labeling process involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the "click chemistry" reaction, which is highly specific and efficient.
Biochemical and Physiological Effects:
GalNAz labeling has been shown to have minimal effects on the biochemical and physiological properties of glycoproteins. Studies have demonstrated that GalNAz labeling does not significantly alter the stability, folding, or function of glycoproteins, making it a reliable tool for studying these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
GalNAz has several advantages over other labeling methods for glycoproteins. It is highly specific, efficient, and can be used in live cells and tissues. Additionally, GalNAz labeling does not require any specialized equipment or expertise, making it accessible to a wide range of researchers. However, GalNAz labeling does have some limitations, including the need for a copper catalyst and the potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for GalNAz research, including the development of new chemical probes for labeling and studying glycoproteins, the exploration of new applications for GalNAz in disease diagnosis and treatment, and the optimization of GalNAz labeling methods for high-throughput screening. Additionally, the use of GalNAz in combination with other labeling methods, such as mass spectrometry, could provide even more detailed information about glycoproteins and their role in disease.
Méthodes De Synthèse
The synthesis of GalNAz involves a multi-step process that starts with the preparation of 4-azidosalicylic acid and galactosamine hydrochloride. These two compounds are then reacted together in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form GalNAz. The final product is typically purified using chromatography techniques, such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
GalNAz has a wide range of applications in scientific research, particularly in the field of glycobiology. It can be used to label and study glycoproteins in cells and tissues, which can provide valuable insights into their function and role in disease. GalNAz has been used to study glycoproteins involved in cancer, inflammation, and neurodegenerative diseases, among others.
Propriétés
Numéro CAS |
111583-52-9 |
|---|---|
Nom du produit |
N-(4-Azidosalicyl)galactosamine |
Formule moléculaire |
C23H17F3O3S2 |
Poids moléculaire |
340.29 g/mol |
Nom IUPAC |
4-azido-2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C13H16N4O7/c14-17-16-6-1-2-7(9(20)3-6)13(24)15-8(4-18)11(22)12(23)10(21)5-19/h1-4,8,10-12,19-23H,5H2,(H,15,24)/t8-,10+,11+,12-/m0/s1 |
Clé InChI |
ZKGLSIKEHYCRAE-GMNPVEAJSA-N |
SMILES isomérique |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC(C=O)C(C(C(CO)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Synonymes |
GalNASA N-(4-azidosalicyl)galactosamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




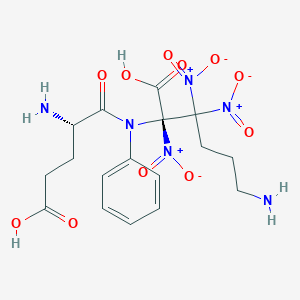


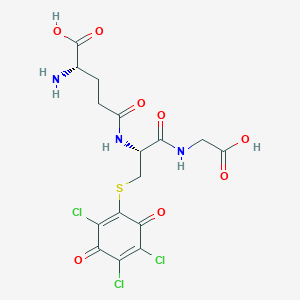
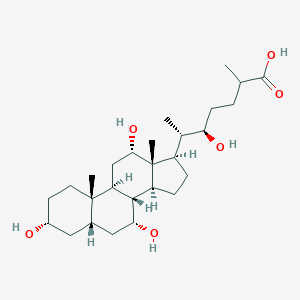
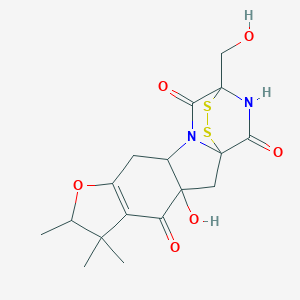

![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)




